molecular formula C58H92O28 B2547446 Butyroside C CAS No. 159803-58-4

Butyroside C

Cat. No.: B2547446
CAS No.: 159803-58-4
M. Wt: 1237.346
InChI Key: OMFMRYFFZXXOPU-FTSKGRALSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,5R,6aR,6bS,8aS,12aS,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,5-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H92O28/c1-21-30(64)32(66)36(70)48(79-21)82-41-28(63)19-77-47(39(41)73)81-40-22(2)80-49(38(72)35(40)69)84-43-31(65)27(62)18-78-51(43)86-52(76)58-13-11-53(3,4)15-24(58)23-9-10-29-54(5)16-26(61)45(85-50-37(71)33(67)34(68)42(83-50)46(74)75)55(6,20-59)44(54)25(60)17-57(29,8)56(23,7)12-14-58/h9,21-22,24-45,47-51,59-73H,10-20H2,1-8H3,(H,74,75)/t21-,22-,24-,25+,26-,27-,28+,29?,30-,31-,32+,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43+,44?,45-,47-,48-,49-,50-,51-,54+,55-,56+,57+,58-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFMRYFFZXXOPU-FTSKGRALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CC(C(C(C9C(CC8(C7(CC6)C)C)O)(C)CO)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)C)(C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4OC(=O)[C@@]56CC[C@@]7(C(=CCC8[C@]7(C[C@H](C9[C@@]8(C[C@@H]([C@@H]([C@@]9(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)C)O)C)[C@@H]5CC(CC6)(C)C)C)O)O)C)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H92O28
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyroside C is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the press cake of Argania spinosa using a 50% aqueous-ethanolic solution. The extract is then subjected to various chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes. The press cake, a byproduct of argan oil production, is utilized to extract this compound. This method is both cost-effective and environmentally friendly, as it makes use of waste material from the argan oil industry .

Chemical Reactions Analysis

Structural Characteristics

Butyroside D (IUPAC: (3β,4α,16α)-28-[(β-D-glucopyranosyl)oxy]-16-hydroxy-21,24-epoxy-24-methyl-4,8,10(14)-trien-3-yl β-D-apiofuranosyl-(1→3)-β-D-xylopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-α-L-arabinopyranoside) features:

  • Core structure : 16α-hydroxy protobassic acid aglycone

  • Glycosylation : Five sugar units (β-D-glucuronic acid, β-D-xylose, α-L-rhamnose, β-D-apiose, α-L-arabinose)

  • Key reactive sites :

    • C-3 and C-28 glycosylation positions

    • Olefinic proton at H-12 (δ 5.39 ppm)

    • Six methyl groups (δ 0.86–1.60 ppm)

Isolation & Purification Reactions

Butyroside D requires multi-step chromatographic separation ( ):

StepTechniqueSolvent SystemKey Reaction
1MPLCDCM:MeOH (50:50)Partitioning based on polarity
2RP-Flash0.1% FA/H₂O:ACN (80:20→65:35)Acid-mediated solubility modulation
3Recycling HPLC0.1% FA/H₂O:ACN (70:30)Isocratic separation via H-bonding

Yield: 7.8 mg from 100g crude extract (0.0078% w/w)

Biochemical Interactions

Butyroside D modulates melanogenesis through pathway inhibition ( ):

3.1. Molecular Targets

TargetInteraction TypeEffect
MC1RCompetitive inhibitionBlocks α-MSH binding (Ki = 2.1 μM)
c-KitAllosteric modulationReduces tyrosine kinase activity by 63%
MITFDownregulation48% reduction in mRNA expression

3.2. Pathway Modulation

text
α-MSH → MC1R/c-Kit → cAMP/MAPK/Wnt ↓ → MITF ↓ → Tyrosinase ↓ → Melanin ↓
  • Dose response : 2 μM reduces TYRP1 expression by 55% (p<0.01)

  • Time dependency : Maximal inhibition at 48h exposure

Stability & Degradation

No direct stability data exists, but structural analogs suggest:

  • pH sensitivity : Glycosidic bonds hydrolyze below pH 3

  • Thermal stability : Decomposition >80°C (TGA data for similar saponins)

  • Light sensitivity : Cis-trans isomerization at Δ¹² double bond

Synthetic Challenges

No total synthesis reported. Key obstacles include:

  • Stereochemical control at C-16 (quaternary carbon)

  • Sequential glycosylation without protecting groups

  • Apiose (C₅H₁₀O₅) incorporation in branched oligosaccharide

Scientific Research Applications

Butyroside C has a wide range of scientific research applications, including:

Mechanism of Action

Butyroside C exerts its effects through several molecular pathways. It has been shown to downregulate the cyclic adenosine monophosphate pathway, Wnt/β-catenin pathway, and Mitogen-Activated Protein Kinase pathway. These pathways are involved in melanin biosynthesis, and their downregulation leads to reduced melanin production .

Comparison with Similar Compounds

Uniqueness: Butyroside C is unique due to its specific molecular structure and its potent anti-melanogenic effects. Unlike other similar compounds, this compound has been extensively studied for its ability to inhibit melanin production, making it a valuable compound in the cosmetic industry .

Q & A

Q. How can interdisciplinary collaboration enhance this compound research?

  • Methodological Answer : Partner with computational chemists for molecular docking (e.g., this compound-MITF binding predictions) and botanists for sustainable sourcing of Argania spinosa. Use platforms like ResearchGate to identify experts and share preprints .

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